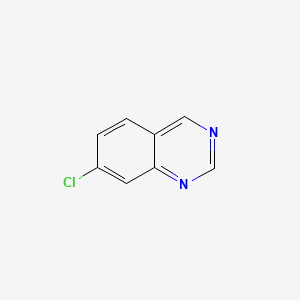

7-Chloroquinazoline

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. numberanalytics.com These compounds are fundamental in medicinal chemistry and materials science due to their diverse applications. numberanalytics.comopenmedicinalchemistryjournal.com In medicinal chemistry, over 75% of FDA-approved drugs contain these heterocyclic moieties, highlighting their role as a valuable source of therapeutic agents. nih.gov Their prevalence is attributed to their ability to form hydrogen bonds with biological targets, a crucial interaction for drug efficacy. rsc.org Nitrogen heterocycles are integral to numerous pharmaceuticals, including antibiotics, antivirals, and anticancer agents, and are found in natural products like vitamins and hormones. numberanalytics.comrsc.org

In the realm of materials science, nitrogen heterocycles serve as building blocks for a variety of functional materials. numberanalytics.comfrontiersin.org They are used in the creation of dyes, polymers, and agrochemicals. frontiersin.orgmsesupplies.com Their specific electronic properties, stemming from the presence of nitrogen atoms, influence electrical conductivity and light absorption and emission, making them suitable for applications in organic conductors, semiconductors, and photovoltaic cells. msesupplies.com Furthermore, they are employed as corrosion inhibitors and as ligands in catalysis to improve the activity and selectivity of catalysts. numberanalytics.commsesupplies.com

Overview of Quinazoline (B50416) Derivatives as Privileged Structures in Drug Discovery and Development

Quinazoline, a bicyclic heterocyclic compound, is formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov Quinazoline and its derivatives are considered "privileged structures" in drug discovery because they can bind to a variety of biological targets, leading to a wide range of pharmacological activities. ekb.egoup.commdpi.com

The quinazoline scaffold is a key component in numerous therapeutic agents with diverse activities, including:

Anticancer ekb.egbohrium.com

Antihypertensive scielo.bropenmedicinalchemistryjournal.com

Anti-inflammatory nih.govresearchgate.net

Antimicrobial researchgate.netontosight.ai

Anticonvulsant ekb.egresearchgate.net

The versatility of the quinazoline ring allows for the synthesis of large libraries of compounds with varied biological activities by attaching different functional groups. nih.gov This has led to the development of several FDA-approved drugs for treating conditions like cancer and hypertension. bohrium.comscielo.br For instance, certain quinazoline derivatives are potent inhibitors of tyrosine kinases, enzymes that play a crucial role in tumor growth. ekb.eg

Specific Research Focus on Halogenated Quinazolines, with Emphasis on 7-Chloroquinazoline as a Key Building Block

Halogenated quinazolines, particularly those containing chlorine, are of significant interest in medicinal chemistry due to the influence of the halogen substituent on the molecule's electronic properties and biological activity. The introduction of a halogen atom can enhance the compound's binding affinity to target proteins and improve its pharmacokinetic profile. mdpi.com

Among these, this compound stands out as a crucial synthetic intermediate. The chlorine atom at the 7-position makes it a versatile building block for creating more complex molecules through various chemical reactions, such as cross-coupling reactions. derpharmachemica.com This allows for the synthesis of a diverse range of polysubstituted quinazoline derivatives with potential therapeutic applications. For example, this compound-2,4(1H,3H)-dione, a derivative of this compound, is a key intermediate in the synthesis of drugs developed for complications of diabetes and heart disease. thieme-connect.com The strategic placement of the chlorine atom allows for selective modifications, leading to the development of novel compounds with enhanced biological activities. chem-soc.si

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPDIXAODMCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454574 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-99-2 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloroquinazoline and Its Derivatives

Regioselective Synthesis of 7-Chloroquinazoline Core Structures

Achieving regioselectivity in the synthesis of substituted quinazolines is paramount to ensure the desired biological activity and to avoid the formation of isomeric impurities. The following sections detail common strategies for the regioselective synthesis of the this compound core.

Cyclization Reactions Utilizing Chloro-Substituted Precursors

A more reliable and widely employed strategy for the synthesis of this compound and its derivatives involves the cyclization of appropriately substituted precursors that already contain a chlorine atom at the desired position. This approach offers excellent control over regiochemistry.

A common method starts with a chloro-substituted anthranilic acid or its derivatives, such as 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzonitrile (B1265954). These precursors can undergo cyclization with various reagents to form the quinazoline (B50416) ring. For example, reaction with formamide (B127407) or ammonium (B1175870) acetate (B1210297) can lead to the formation of the quinazolinone core. Current time information in Bangalore, IN.

The synthesis of this compound-2,4(1H,3H)-dione, a key intermediate, is often achieved by reacting 2-amino-4-chlorobenzonitrile with carbon dioxide. researchgate.net Another established method involves the reaction of 4-chloroanthranilic acid with potassium cyanate (B1221674), followed by cyclization to yield this compound-2,4(1H,3H)-dione. nih.gov

The following table summarizes representative cyclization reactions for the synthesis of this compound derivatives:

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Amino-4-chlorobenzonitrile | Carbon Dioxide, DBU | This compound-2,4(1H,3H)-dione | researchgate.net |

| 4-Chloroanthranilic acid | Potassium Cyanate, NaOH, HCl | This compound-2,4(1H,3H)-dione | nih.gov |

| 2-Amino-4-chlorobenzoic acid | Urea (B33335) | This compound-2,4(1H,3H)-dione | researchgate.net |

| 5-Chloroanthranilic acid | Acetic Anhydride, Ammonium Acetate | 6-Chloro-2-methylquinazolin-4(3H)-one | Current time information in Bangalore, IN. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve safety. The synthesis of quinazoline derivatives, particularly quinazoline-2,4(1H,3H)-diones, has been a fertile ground for the application of these principles.

Solvent-Free Reaction Systems for Quinazoline-2,4(1H,3H)-diones

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. The synthesis of quinazoline-2,4(1H,3H)-diones has been successfully achieved under solvent-free conditions. researchgate.netchim.itukm.my

One notable example is the reaction of 2-aminobenzonitriles with carbon dioxide at atmospheric pressure, catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at elevated temperatures. researchgate.netukm.my This method provides good to excellent yields of the desired quinazoline-2,4(1H,3H)-diones, including the 7-chloro derivative, without the need for a solvent. researchgate.net Microwave irradiation has also been employed to facilitate the solvent- and catalyst-free synthesis of 3-substituted quinazoline-2,4-diones. chim.it

Aqueous-Phase Synthesis of Quinazoline-2,4(1H,3H)-diones from Carbon Dioxide and Anthranilic Acid Derivatives

The use of water as a reaction medium is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinazoline-2,4(1H,3H)-diones has been demonstrated to proceed efficiently in water.

An eco-efficient, one-pot synthesis involves the reaction of anthranilic acid derivatives with potassium cyanate in water to form urea derivatives, which then undergo cyclization in the presence of sodium hydroxide (B78521) to yield the corresponding quinazoline-2,4(1H,3H)-diones upon acidification. nih.gov This method has been successfully applied to the synthesis of this compound-2,4(1H,3H)-dione. nih.gov

Furthermore, the reaction of 2-aminobenzonitriles with carbon dioxide can be effectively carried out in water, in some cases even without a catalyst, to produce quinazoline-2,4(1H,3H)-diones in excellent yields. nih.gov Alcohol amines have also been shown to catalyze this transformation in an aqueous medium. google.com

Catalytic Approaches for Sustainable Synthesis (e.g., DBU, Alcohol Amines, Ionic Liquids, Nanocatalysts)

The development of efficient and recyclable catalysts is a key aspect of sustainable synthesis. Various catalytic systems have been explored for the synthesis of quinazolines and their derivatives.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU has been widely used as a catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide. researchgate.netukm.my It can be used in catalytic amounts and under solvent-free conditions, making the process more sustainable. researchgate.netukm.my

Alcohol Amines: Simple and inexpensive alcohol amines, such as diethanolamine (B148213) (DEA), have been shown to be effective catalysts for the conversion of carbon dioxide and 2-aminobenzonitrile (B23959) into quinazoline-2,4(1H,3H)-dione in water. google.com The catalyst can be easily recovered and reused. google.com

Ionic Liquids (ILs): Ionic liquids have emerged as green solvents and catalysts due to their low vapor pressure, thermal stability, and tunability. They have been successfully employed in the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles. acs.org For instance, 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) can act as both a solvent and a catalyst, and the IL can be recycled. acs.org Binary systems of DBU and ionic liquids have also shown high efficiency. researchgate.net

Nanocatalysts: The use of heterogeneous nanocatalysts offers advantages such as high surface area, enhanced catalytic activity, and ease of separation and recyclability. Various nanocatalysts, including magnetically recoverable ones, have been developed for the synthesis of quinazolines and their derivatives. researchgate.netmdpi.com Examples include Fe₃O₄@Sap/Cu(II), nanoporous TiO₂ containing an ionic liquid bridge, and amine-functionalized MCM-41. rsc.orgmdpi.com These catalysts have been used in the synthesis of quinazolines and quinazoline-2,4(1H,3H)-diones under green and sustainable conditions. rsc.org

The following table provides an overview of various catalytic systems used in the synthesis of quinazoline-2,4(1H,3H)-diones:

| Catalyst | Substrates | Reaction Conditions | Key Advantages | Reference(s) |

| DBU | 2-Aminobenzonitriles, CO₂ | Solvent-free, 120°C | Catalytic amount, solvent-free | researchgate.netukm.my |

| Diethanolamine (DEA) | 2-Aminobenzonitrile, CO₂ | Water, mild conditions | Inexpensive, recyclable, aqueous medium | google.com |

| [Bmim]Ac (Ionic Liquid) | 2-Aminobenzonitriles, CO₂ | Atmospheric pressure | Dual solvent-catalyst, recyclable | acs.org |

| DBU/[Bmim][OAc] | 2-Aminobenzonitriles, CO₂ | 60°C, 0.1 MPa | High efficiency, mild conditions, recyclable IL | researchgate.net |

| Fe₃O₄@Sap/Cu(II) | (2-Aminophenyl)methanol, Benzamide | Green nanocatalyst | Magnetically recoverable, heterogeneous | mdpi.com |

| TiO₂-[bip]-NH₂⁺ HSO₄⁻ | o-Aminobenzophenone, Benzaldehyde, Ammonium acetate | 120°C, solvent-free | Reusable, solvent-free | rsc.orgmdpi.com |

Functionalization and Derivatization of this compound Scaffolds

The chlorine atom at the 7-position of the quinazoline nucleus provides a reactive handle for a variety of chemical transformations. This section details the metal-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position.

Metal-Catalyzed Cross-Coupling Reactions at the Quinazoline Nucleusnih.govrsc.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted quinazolines. nih.gov These reactions offer a high degree of control and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. The reactivity of halogens in these couplings generally follows the order I > Br >> Cl, which can allow for selective reactions when multiple different halogens are present on the quinazoline ring. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org In the context of this compound derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 7-position.

For instance, a series of C-7 substituted 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives were synthesized via a palladium-catalyzed Suzuki-Miyaura reaction. derpharmachemica.com The key intermediate, 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, was coupled with various boronic acids in the presence of a palladium acetate catalyst and an X-Phos ligand under microwave irradiation. derpharmachemica.com This method proved effective, yielding a variety of derivatives in good to excellent yields. derpharmachemica.com

Similarly, the Suzuki-Miyaura coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids selectively occurred at the C-4 position under microwave irradiation with a Pd(PPh₃)₄ catalyst. nih.gov However, to achieve substitution at the C-7 position, different reaction conditions are necessary, highlighting the potential for regioselective functionalization. nih.gov

| Substrate | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine | Various arylboronic acids | Pd(OAc)₂, X-Phos, K₃PO₄ | THF/H₂O, Microwave (120°C) | C-7-aryl-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives | Good to Excellent | derpharmachemica.com |

| 7-Bromo-4-(N,N-dimethylamino)-2-phenylquinazoline | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Toluene/H₂O, 115°C | Unsymmetrical 1,3,4-thiadiazole-quinazoline conjugate | High | mdpi.com |

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction has been extensively used to introduce alkynyl moieties onto the quinazoline core, which are important pharmacophores in various biologically active molecules. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com

While many examples focus on the functionalization of the C-4 or C-6 positions of the quinazoline ring, the principles can be applied to the C-7 position. mdpi.comresearchgate.net For example, the Sonogashira coupling of 2-substituted 4-chloroquinazolines with terminal alkynes using Pd(PPh₃)₄ and CuI in the presence of cesium carbonate afforded 4-alkynylquinazolines in high yields. mdpi.com The reactivity at the C-7 position would be influenced by the electronic environment of the quinazoline ring.

| Substrate | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Substituted 4-chloroquinazolines | Various terminal alkynes | Pd(PPh₃)₄, CuI, Cs₂CO₃ | Dry DMF, room temp. | 4-Alkynylquinazolines | High | mdpi.com |

| 2-Aryl-6,8-dibromo-4-chloroquinazolines | Propargyl alcohol, Phenylacetylene, 2-Pyridinylacetylene | Not specified | Not specified | 4-Alkynyl-6,7-dibromoquinazolines | 53-72% | nih.gov |

The Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, and the Stille reaction, which couples an organotin compound with an organic halide, are also valuable tools for modifying the quinazoline scaffold. nih.govcem.com

The Heck reaction has been employed to introduce alkenyl groups onto the quinazoline ring. For instance, the coupling of 6-iodo-N-isopropylquinazolin-4-amine with tert-butyl acrylate (B77674) or 2-methylbut-3-en-2-ol in the presence of a palladium acetate catalyst yielded the corresponding 6-alkenyl derivatives. mdpi.com Although this example is at the 6-position, similar reactivity can be expected at the 7-chloro position under appropriate conditions.

The Stille reaction has seen limited but successful application in the synthesis of polysubstituted quinazolines. For example, 5-chlorotriazoloquinazoline was coupled with heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system to afford 5-heteraryl-substituted triazoloquinazolines. mdpi.com

The Kumada and Negishi couplings, utilizing Grignard and organozinc reagents respectively, are powerful C-C bond-forming reactions. uh.eduorganic-chemistry.org However, their application to quinazolinone systems can be challenging due to the incompatibility of the highly reactive organometallic reagents with the amide group. nih.gov Consequently, these methods are more commonly applied to quinazoline derivatives that lack the amide functionality.

A modified Kumada coupling of 2,4-dichloroquinazoline (B46505) with tert-butylmagnesium chloride, catalyzed by copper(I) iodide, selectively afforded the 4-substituted product. nih.gov

The Negishi coupling has been used for the synthesis of carbo-substituted quinazolines from their halogenated precursors. mdpi.com For example, 2-chloro-6,7-dimethoxyquinazolines were coupled with an in situ generated methylzinc chloride reagent in the presence of a palladium catalyst to give the 2-methylated products. mdpi.com In another instance, the Negishi coupling of 2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine with (2-pyridyl)zinc chloride resulted in a mixture of the desired cross-coupled product and a reduced derivative. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. reddit.com This reaction is of great importance in pharmaceutical chemistry for the synthesis of arylamines. reddit.com

This methodology can be applied to this compound to introduce a variety of amino substituents. For example, N-phenylation of this compound-5-amine can be achieved via Buchwald-Hartwig coupling to attach a phenyl group to the 5-amine position. vulcanchem.com The choice of palladium catalyst and ligand is crucial for the success of this transformation, with various generations of catalysts developed to improve efficiency and substrate scope. acs.org

Amination Reactions on Chloroquinazoline Derivatives (e.g., with Indoles, Piperazines)

Amination reactions are a cornerstone in the diversification of quinazoline scaffolds. The electrophilic nature of the C4 position in 4-chloroquinazoline (B184009) derivatives makes it susceptible to nucleophilic attack by amines.

With Indoles:

A series of indole-aminoquinazolines have been synthesized through the amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. mdpi.comresearchgate.net This reaction is typically carried out in a mixture of tetrahydrofuran (B95107) and isopropanol (B130326) under reflux in the presence of 5% HCl. mdpi.comresearchgate.net The resulting indole-aminoquinazoline hybrids are formed in good yields. researchgate.net For instance, the reaction of 4-chloro-2-phenylquinazoline (B1330423) with various 7-aminoindole derivatives yields the corresponding N-(indol-7-yl)-2-phenylquinazolin-4-amine compounds. mdpi.com A copper-catalyzed cross-dehydrogenative coupling of quinazoline-3-oxides with indoles has also been reported to synthesize 4-(indole-3-yl)quinazolines. chim.it

With Piperazines:

The C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) can be selectively substituted with piperazine (B1678402) derivatives. beilstein-journals.org For example, reaction with piperazin-1-yl(tetrahydrofuran-2-yl)methanone or furan-2-yl(piperazin-1-yl)methanone leads to the formation of the corresponding 2-chloro-4-(piperazin-1-yl)quinazoline derivatives. beilstein-journals.org These reactions highlight the differential reactivity of the C2 and C4 positions, with the C4 position being more susceptible to nucleophilic substitution. stackexchange.com

Substitution Reactions at Various Positions (e.g., C-2, C-4, C-6, C-7, C-8)

The regioselectivity of substitution reactions on the quinazoline ring is highly dependent on the reaction conditions and the nature of the substituents already present.

C-2 and C-4 Positions: The C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2 position. stackexchange.com Selective substitution at C4 can be achieved using milder conditions, while substitution at the C2 position often requires higher temperatures or the use of catalysts like in the Buchwald-Hartwig amination. mdpi.com A "sulfonyl group dance" has been described where a sulfonyl group, initially displaced from the C4 position by an azide, can then replace a chloride at the C2 position, driven by the azide-tetrazole equilibrium. beilstein-journals.orgresearchgate.net

C-6, C-7, and C-8 Positions: The placement of a chlorine atom at C6, C7, or C8 can modulate the biological activity of quinazoline derivatives. rsc.org Electrophilic substitution, such as nitration, on this compound occurs preferentially at the C6 position. The order of reactivity for nitration in the quinazoline ring is generally 8 > 6 > 5 > 7 > 4 > 2.

Incorporation of Heterocyclic Moieties (e.g., Thiazoles, Oxadiazoles, Thiadiazoles, Triazolopyrimidines)

The fusion or substitution of other heterocyclic rings onto the quinazoline core is a common strategy to generate novel chemical entities with diverse pharmacological properties.

Thiazoles: Quinazolinone derivatives incorporating thiazole (B1198619) and thiazolidinone moieties have been synthesized. sphinxsai.com For example, 2,4,6-trisubstituted quinazoline derivatives containing a thiazole group have been prepared and evaluated for their biological activities. sioc-journal.cn The synthesis can involve the reaction of a substituted anthranilic acid with acetic anhydride, followed by reaction with an appropriate amine-containing thiazole derivative. sphinxsai.com

Oxadiazoles: A variety of quinazolinone derivatives bearing a 1,3,4-oxadiazole (B1194373) ring have been synthesized. ijpsr.comjocpr.com One common method involves the cyclization of a 4-(4-oxo-2-phenyl-quinazoline-3(4H)-yl)-benzohydrazide with aromatic acids in the presence of phosphoryl chloride. ijpsr.com Another approach is the reaction of 2-methylbenzoxazin-4(3H)-one with 2-amino-5-phenyl-1,3,4-oxadiazole. jocpr.com Palladium-catalyzed Suzuki cross-coupling reactions have also been employed to synthesize quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov

Thiadiazoles: Novel 4(3H)-quinazolinone derivatives bearing substituted 1,3,4-thiadiazole (B1197879) moieties have been synthesized by the cyclization reaction of substituted 1,3,4-thiadiazoles containing an aromatic primary amine and anthranilic acid. dergipark.org.tr Additionally, 1,3,4-thiadiazole-S-alkyl derivatives based on quinazolinone have been designed and synthesized. researchgate.net

Triazolopyrimidines: The synthesis of triazolopyrimidine derivatives fused to a quinazoline system has been explored through various methods, including the annulation of a triazole ring onto a pyrimidine (B1678525) derivative. researchgate.net Functionalized 1,2,4-triazoles based on a substituted quinazoline system can be prepared via multistep reactions, leading to the formation of bicyclic and tricyclic 1,2,4-triazolopyrimidine compounds. ekb.eg

Characterization of Synthesized this compound Derivatives for Structural Elucidation

The structural confirmation of newly synthesized this compound derivatives is paramount and is achieved through a combination of advanced spectroscopic techniques and X-ray crystallography.

Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of this compound derivatives.

¹H NMR: The aromatic protons of the quinazoline ring typically appear in the range of δ 7.0-9.0 ppm. nih.gov For the parent this compound, the proton signals have been reported as: δ 7.61–7.69 (m, 1H), 7.79–7.83 (m, 1H), 7.90–7.99 (m, 1H), 8.16–8.18 (m, 1H), 8.79 (s, 1H). nih.gov In substituted derivatives, the chemical shifts and coupling constants of these protons provide crucial information about the substitution pattern. For example, in indole-aminoquinazoline hybrids, new singlets corresponding to NH protons appear around δ 11.4 and 12.0 ppm. mdpi.com

¹³C NMR: This technique is used to identify all the carbon atoms in the molecule. For a 2-[(E)-2-(furan-2-yl)ethenyl]-4-chloroquinazoline derivative, the carbon signals of the quinazoline core were observed at δ 160.5, 153.1, 150.3, 127.5, 126.4 (2C), and 119.9 ppm. eurjchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The C-Cl stretching vibration in this compound derivatives is typically observed around 750 cm⁻¹. Other characteristic peaks include C=N stretching (around 1620 cm⁻¹), C=O stretching in quinazolinones (around 1670-1720 cm⁻¹), and N-H stretching (around 3100-3400 cm⁻¹). dergipark.org.trmdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For the parent this compound, the molecular ion peak [M]⁺ is observed at m/z 164. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. eurjchem.com

Table 1: Spectroscopic Data for Selected this compound Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of several quinazoline derivatives have been determined, revealing a planar aromatic system. vulcanchem.com For fluorinated quinazoline derivatives, X-ray diffraction has been used to solve their crystal structures and study intermolecular interactions. researchgate.net The structure of a novel 1,2,4-triazole (B32235) derivative containing a quinazolinylpiperidinyl moiety was also confirmed by single-crystal X-ray diffraction. researchgate.net This technique is invaluable for understanding the three-dimensional arrangement of atoms, which can be crucial for structure-activity relationship studies.

Table 2: List of Mentioned Compounds

Structure Activity Relationship Sar Studies of 7 Chloroquinazoline Derivatives in Biological Systems

Positional Isomerism and Pharmacological Activity Modulation

The location of the chlorine atom on the quinazoline (B50416) ring is a critical determinant of the biological activity profile of chloroquinazoline derivatives. SAR studies consistently show that positional isomerism, such as comparing 6-chloro, 7-chloro, and 8-chloro analogues, leads to significant variations in pharmacological effects, including the inhibition of amyloid-β (Aβ) aggregation and cholinesterases (ChE), both of which are key targets in Alzheimer's disease research. researchgate.netrsc.org

Impact of Chlorine Placement on Biological Activity Profiles (e.g., 6-Cl vs. 7-Cl vs. 8-Cl in Aβ aggregation and ChE inhibition)

Research into chloroquinazolines as potential treatments for Alzheimer's disease has revealed a clear hierarchy of activity based on the chlorine's position. For the inhibition of Aβ aggregation, the general order of potency is 8-Cl > 7-Cl > 6-Cl. researchgate.netrsc.org Specifically, in a series of C4 phenethylamine-based chloroquinazolines, the 8-chloro derivatives demonstrated superior inhibition of both Aβ40 and Aβ42 aggregation. rsc.org For instance, compound 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) was identified as a particularly potent inhibitor of Aβ40 aggregation. researchgate.netrsc.org

Conversely, for cholinesterase inhibition, the 7-chloro isomers tend to be more effective. The inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) follows the order of 7-Cl > 6-Cl > 8-Cl. rsc.org Compound 8e , a 7-chloro derivative, emerged as the most potent BuChE inhibitor in its series, being approximately 36 times more potent than the reference drug donepezil. rsc.org

These findings underscore the profound impact of chlorine's placement on the quinazoline core, allowing for the fine-tuning of a derivative's activity towards specific biological targets.

Influence of Substituents at the C-2, C-4, C-6, C-7, and C-8 Positions on Efficacy and Selectivity

Beyond the chlorine's position, substituents at other key positions of the 7-chloroquinazoline scaffold play a crucial role in modulating efficacy and selectivity.

C-2 Position: The nature of the substituent at the C-2 position significantly influences the biological activity. For example, in the context of Aβ aggregation inhibition, an isopropyl group at C-2 of an 8-chloroquinazoline (B1587598) derivative (8h ) was found to be highly effective. researchgate.netrsc.org In another study, the introduction of a thiazole (B1198619) group at the C-2 position of quinazolin-4-ones resulted in more active compounds compared to those with nicotinic or nitrobenzoic acid substituents. nih.gov Furthermore, the presence of a C2 dimethylamine (B145610) group was explored for its role in ChE inhibition. rsc.org

C-4 Position: The C-4 position is another critical site for modification. The introduction of a 4-anilinoquinazoline (B1210976) moiety is often essential for anticancer activity. nih.gov The nature of the aniline (B41778) group itself is also important, with electron-withdrawing groups at the meta or para position enhancing activity. nih.gov In the context of HER2 inhibitors, the aniline moiety at C-4 is a key determinant of selectivity over EGFR. nih.gov

C-6 Position: Substitutions at the C-6 position have been shown to influence the selectivity of quinazoline derivatives. For instance, in the development of selective HER2 inhibitors, substituents at C-6, in combination with the C-4 aniline moiety, were found to be crucial for achieving selectivity over EGFR. nih.gov The presence of a nitro group at the C-6 position has also been shown to increase the anticancer activity of some derivatives. nih.gov

C-7 Position: The 7-position is not only a key site for the influential chloro group but can also be a point for further substitutions to enhance activity. The presence of a basic side chain at the C-6 or C-7 position of the quinazoline nucleus plays a significant role in determining the cytotoxicity of certain anticancer compounds. nih.gov

C-8 Position: As previously discussed, an 8-chloro substituent has been shown to be superior for inhibiting Aβ aggregation. researchgate.netrsc.org

The following table summarizes the influence of substituents at various positions on the biological activity of quinazoline derivatives.

| Position | Substituent | Biological Activity | Reference |

| C-2 | Isopropyl | Aβ Aggregation Inhibition | researchgate.netrsc.org |

| C-2 | Thiazole | Anticancer | nih.gov |

| C-4 | 4-Anilino | Anticancer | nih.gov |

| C-6 | Various | HER2/EGFR Selectivity | nih.gov |

| C-7 | Basic Side Chain | Cytotoxicity | nih.gov |

| C-8 | Chloro | Aβ Aggregation Inhibition | researchgate.netrsc.org |

Ligand-Receptor Interaction Analysis through SAR

SAR studies are instrumental in understanding how this compound derivatives interact with their biological targets at a molecular level. By systematically modifying the structure of the ligand (the quinazoline derivative) and observing the effects on its binding affinity and activity, researchers can infer key aspects of the ligand-receptor interaction.

The 7-chloro group itself often plays a direct role in these interactions. Its electronegativity and size can influence how the molecule fits into the binding pocket of a receptor or enzyme. For example, the 7-chloro substitution can enhance helicase inhibition compared to 6-chloro isomers, likely due to an improved fit within the enzyme's hydrophobic pocket. vulcanchem.com

Furthermore, SAR studies guide the optimization of other parts of the molecule to enhance these interactions. For instance, the introduction of specific substituents at the C-2 and C-4 positions can create additional hydrogen bonds, hydrophobic interactions, or π-stacking interactions with amino acid residues in the target's binding site. nih.gov In the case of adenosine (B11128) A2A receptor antagonists, co-crystallization studies have revealed key interactions between the 2-aminoquinazoline (B112073) ring and specific amino acids, such as Asn253 and Glu169. nih.gov

Electronic and Steric Effects of the 7-Chloro Group on Bioactivity

The 7-chloro group exerts both electronic and steric effects that significantly influence the bioactivity of quinazoline derivatives.

Electronic Effects: The chlorine atom is highly electronegative, and its presence at the 7-position has a profound inductive (-I) effect, withdrawing electron density from the quinazoline ring system. vulcanchem.com This polarization of the ring increases the electrophilicity at certain positions, particularly C-2 and C-4, making them more susceptible to nucleophilic attack. vulcanchem.com This electronic modification can be crucial for the molecule's reactivity and its ability to form covalent bonds or strong non-covalent interactions with its biological target.

Pharmacological and Therapeutic Applications of 7 Chloroquinazoline Derivatives

Anticancer Drug Development and Targeted Chemotherapy

The 7-chloroquinazoline scaffold is a cornerstone in the design of targeted anticancer agents. Its derivatives have been engineered to interact with specific molecular targets that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs) (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

Derivatives of this compound are prominent inhibitors of receptor tyrosine kinases (RTKs), which are key mediators of signaling pathways that regulate cell growth and differentiation. Overexpression or mutation of RTKs like EGFR and VEGFR-2 is a common feature in many cancers, making them prime targets for therapeutic intervention.

Hybrids of indole (B1671886) and aminoquinazoline, developed from 2-aryl-4-chloroquinazoline precursors, have demonstrated significant inhibitory activity against EGFR. rsc.orgnih.gov Molecular docking studies suggest these compounds can bind effectively to the ATP region of EGFR. rsc.orgnih.gov Specifically, two such indole-aminoquinazoline hybrid compounds, 4f and 4g, have shown noteworthy potency. tandfonline.com Compound 4g exhibited significant EGFR inhibitory activity with an IC₅₀ value of 40.7 nM, comparable to the established EGFR inhibitor gefitinib (B1684475). rsc.orgtandfonline.com

Furthermore, novel 7-chloro-quinazolin-4(3H)-ones incorporating a urea (B33335) functional group have been synthesized and identified as potent inhibitors of VEGFR-2. semanticscholar.org One of the most active compounds in this series, designated 5p, displayed powerful inhibition of VEGFR-2 with an IC₅₀ value of 0.117 µM. semanticscholar.org The presence of the 7-chloro substitution was generally found to enhance the cytotoxic effects of these analogs. semanticscholar.org The inhibition of VEGFR-2 is a critical mechanism for disrupting angiogenesis, the process by which tumors form new blood vessels to support their growth. Current time information in Bangalore, IN.researchgate.net

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4g (Indole-aminoquinazoline hybrid) | EGFR-TK | 40.7 nM | rsc.orgtandfonline.com |

| Compound 4f (Indole-aminoquinazoline hybrid) | EGFR-TK | 52.5 nM | rsc.org |

| Compound 5p (Quinazolin-4(3H)-one urea derivative) | VEGFR-2 | 0.117 µM | semanticscholar.org |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. acs.org Inhibiting these enzymes leads to DNA damage and ultimately triggers cell death, making them effective targets for anticancer drugs. acs.org A specific series of this compound derivatives, the 6-arylamino-7-chloro-quinazoline-5,8-diones, have been identified as novel inhibitors of human topoisomerase I (TOP1). science.govptfarm.plekb.eg These compounds were developed based on the antitumor properties of 1,4-naphthoquinone (B94277) and demonstrated both in vitro cytotoxicity and the ability to inhibit the TOP1-DNA complex. science.gov Modeling studies of their binding modes have substantiated their inhibitory potential, showing that the 7-chloro-quinazoline-5,8-dione moiety can intercalate into DNA, stabilizing the enzyme-DNA cleavable complex and leading to cell death. science.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme critical to DNA repair. rcsb.org Inhibiting PARP, particularly in cancers with existing DNA repair defects (like those with BRCA mutations), can lead to synthetic lethality and targeted cell killing. The quinazoline (B50416) scaffold is recognized as a valuable framework for developing PARP inhibitors. acs.orgresearchgate.net For instance, quinazolinone derivatives have been synthesized and shown to have potent inhibitory activity against PARP-1. rsc.org However, specific research detailing the PARP inhibitory activity and IC₅₀ values for derivatives bearing the this compound core is not prominent in the reviewed scientific literature. An 8-chloroquinazolinone-based inhibitor has been crystallized with the PARP1 catalytic domain, indicating that chlorinated quinazolinones can effectively bind to this target, though specific data for the 7-chloro isomer remains to be fully elucidated.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis. Novel 4-oxoquinazoline-based N-hydroxypropenamides have been developed as potent HDAC inhibitors. Research has shown that positioning the N-hydroxypropenamide functional group at the 7-position of the 4-oxoquinazoline ring results in compounds with superior potency compared to those substituted at the 6-position. Two such compounds, 10l and 10m, were identified as the most potent in their series, exhibiting HDAC inhibitory activity that was two to three times stronger than the FDA-approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA).

| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 10l | HDAC | 0.041 µM | |

| Compound 10m | HDAC | 0.044 µM |

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HeLa, Caco-2, C3A)

A primary goal of cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells. Various derivatives of this compound have demonstrated this ability across a range of human cancer cell lines.

Indole-aminoquinazoline hybrids, synthesized from 2-aryl-4-chloroquinazolines, have been shown to have antiproliferative effects against MCF-7 (breast), HeLa (cervical), Caco-2 (colorectal), and C3A (hepatocellular) cancer cells. nih.gov The most active of these derivatives, compound 4g, was confirmed to induce apoptosis in both Caco-2 and C3A cell lines. nih.govresearchgate.net Similarly, 7-chloro-quinazolin-4(3H)-one derivatives carrying a urea moiety have been shown to induce apoptosis and cause cell cycle arrest in MCF-7 cells. semanticscholar.org The potent HDAC inhibitors 10l and 10m also strongly induced both early and late apoptosis in colon cancer cells.

| Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Indole-aminoquinazoline Hybrids (e.g., 4g) | Caco-2 | Apoptosis Induction | nih.govresearchgate.net |

| C3A | Apoptosis Induction | nih.govresearchgate.net | |

| MCF-7 | Antiproliferative Action | nih.gov | |

| HeLa | Antiproliferative Action | nih.gov | |

| Quinazolin-4(3H)-one Urea Derivatives (e.g., 5p) | MCF-7 | Apoptosis and Cell Cycle Arrest | semanticscholar.org |

| 4-Oxoquinazoline N-hydroxypropenamides (e.g., 10l, 10m) | SW620 (Colon) | Apoptosis and G2/M Phase Arrest |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Targeting this process is a key strategy in cancer treatment. The anti-angiogenic activity of this compound derivatives is primarily mediated through the inhibition of VEGFR-2, a key regulator of angiogenesis. semanticscholar.orgCurrent time information in Bangalore, IN. As detailed in section 4.1.1, compounds such as the 7-chloro-quinazolin-4(3H)-one urea derivatives potently inhibit VEGFR-2 kinase activity. semanticscholar.org By blocking the signaling pathway of VEGF, these compounds can effectively inhibit the proliferation and migration of endothelial cells and prevent the formation of new blood vessels that feed the tumor, thereby exerting a powerful anti-angiogenic effect.

Efficacy against Specific Human Cancer Cell Lines

Derivatives of this compound have demonstrated considerable cytotoxic effects against a variety of human cancer cell lines. The substitution at different positions on the quinazoline ring plays a crucial role in determining the potency and selectivity of these compounds.

A549 (Lung Cancer): Several this compound derivatives have shown potent antiproliferative activity against the A549 non-small cell lung cancer cell line. nih.gov For instance, certain 4-arylaminoquinazoline derivatives exhibit significant inhibitory activity, with some compounds inducing apoptosis in A549 cells. nih.gov In some cases, these derivatives have demonstrated superior activity compared to the positive control, etoposide, with IC50 values in the nanomolar range. nih.gov Additionally, novel 2-chloroquinazoline (B1345744) derivatives have shown better antiproliferative activities than gefitinib against A549 cells. nih.govresearchgate.net The introduction of a chlorine atom at the 7-position can enhance the compound's ability to interact with key residues in the binding pocket of target kinases.

HepG2 (Liver Cancer): this compound derivatives have also been evaluated for their efficacy against the HepG2 hepatocellular carcinoma cell line. mdpi.comnih.gov Some synthesized compounds have shown significant antiproliferative activities against HepG2 cells, comparable to or even exceeding the activity of reference drugs like sorafenib (B1663141) and gefitinib. nih.gov For example, a series of 1,2,4-triazole (B32235) based derivatives were investigated, with some compounds exhibiting notable anti-proliferative activity. mdpi.com Specifically, 7-chloro-quinazoline derivatives have demonstrated better cytotoxic effects than their unsubstituted counterparts in some studies. nih.gov

K562 (Chronic Myelogenous Leukemia): The cytotoxic and apoptotic effects of new quinazoline derivatives have been studied on the K562 chronic myelogenous leukemia cell line. researchgate.net These compounds were found to induce cell death in a dose- and time-dependent manner, with some derivatives showing high activity as cell proliferation inhibitors. researchgate.net The presence of a reactive group on the quinazoline structure was linked to stronger cytotoxic activity. researchgate.net

PC-3 (Prostate Cancer): The antitumor activity of this compound derivatives has been tested against the PC-3 prostate cancer cell line. mdpi.com

SNU-638 (Gastric Cancer): While specific data on SNU-638 is limited in the provided context, the general anticancer activity of quinazoline derivatives extends to various gastric adenocarcinoma cell lines. nih.gov

Col2 and HT-29 (Colon Cancer): Quinazoline derivatives have shown cytotoxic activity against colorectal adenocarcinoma cell lines, including HT-29. mdpi.comfrontiersin.org Some derivatives have exhibited excellent activity with low micromolar IC50 values. mdpi.com

Table 1: Efficacy of this compound Derivatives Against Various Cancer Cell Lines

| Cancer Cell Line | Type of Cancer | Observed Effect | Reference |

|---|---|---|---|

| A549 | Lung Cancer | Potent antiproliferative activity, apoptosis induction | nih.govresearchgate.net |

| HepG2 | Liver Cancer | Significant antiproliferative activity | mdpi.comnih.govmdpi.comnih.gov |

| K562 | Chronic Myelogenous Leukemia | Cytotoxic and apoptotic effects | researchgate.net |

| PC-3 | Prostate Cancer | Antitumor activity | mdpi.com |

| HT-29 | Colon Cancer | Cytotoxic activity | mdpi.comfrontiersin.org |

Neuropharmacological Applications

Anticonvulsant Activity and Ionotropic Glutamate (B1630785) Receptor Antagonism

Derivatives of this compound have been investigated for their potential as anticonvulsant agents, primarily through their action as antagonists at ionotropic glutamate receptors, including AMPA, kainate, and Glycine (B1666218)/NMDA receptors. ebi.ac.uknih.gov

AMPA and Kainate Receptor Antagonism: 3-Hydroxy-7-chloroquinazoline-2,4-dione derivatives have been designed as antagonists for AMPA and kainate receptors. nih.gov The presence of a free 3-hydroxy group is crucial for affinity at these receptors. nih.govresearchgate.net Introducing certain heterocyclic moieties at the 6-position can lead to AMPA-selective antagonists. nih.gov One derivative, 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazolin-2,4-dione, has shown good affinity and selectivity for both high- and low-affinity kainate receptors. nih.govresearchgate.net

Glycine/NMDA Receptor Antagonism: While the primary focus has been on AMPA and kainate receptors, some this compound derivatives also show affinity for the glycine site of NMDA receptors. ebi.ac.uknih.gov The anticonvulsant activity of some compounds is believed to be mediated through these receptors. nih.gov

Cholinesterase (ChE) Inhibition for Neurodegenerative Diseases

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (AChE and BuChE) is a key therapeutic strategy. uwc.ac.za Certain this compound derivatives have emerged as potent inhibitors of these enzymes. rsc.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Studies have shown that the position of the chlorine atom on the quinazoline ring influences the inhibitory activity, with 7-chloro substitution being particularly effective. rsc.org For instance, the derivative 7-chloro-N2,N2-dimethyl-N4-phenethylquinazoline-2,4-diamine was identified as a potent AChE inhibitor, while 7-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine was a highly potent BuChE inhibitor. rsc.org Molecular docking studies reveal that the this compound ring can stack against key amino acid residues in the active site of AChE. rsc.org

Adenosine (B11128) Receptor Antagonism

This compound derivatives have also been explored as antagonists of adenosine receptors, particularly the A2A subtype, which is a target for various conditions, including neurodegenerative diseases. nih.gov

A2A Adenosine Receptor Antagonism: Some 7-chloro-substituted quinazoline derivatives have demonstrated antagonist activity at the A2A adenosine receptor, with IC50 values in the micromolar range. nih.gov The well-known non-selective adenosine antagonist, CGS 15943, features a 9-chloro-triazolo[1,5-c]quinazolin-5-amine structure, highlighting the importance of the chloro-quinazoline core. nih.gov

Phosphodiesterase 7 (PDE7) Inhibition for Neuroinflammation

Phosphodiesterase 7 (PDE7) is a therapeutic target for inflammatory conditions, and its inhibition is considered a potential strategy for treating neuroinflammation. vulcanchem.com

PDE7 Inhibition: 2-Bromo-5-chloroquinazoline derivatives have shown potent inhibitory activity against PDE7. vulcanchem.com Additionally, a series of substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines, some containing a chloro-substituent, have been evaluated for their PDE7A inhibition activities, with several compounds showing good potency. frontiersin.orgnih.gov

Antiviral Therapeutic Agents

While the primary focus of research on this compound derivatives has been in oncology and neuropharmacology, there is emerging interest in their potential as antiviral agents. The general antiviral properties of the broader quinazoline class suggest that 7-chloro-substituted analogs could also exhibit such activities. However, specific and detailed research findings on the antiviral applications of this compound derivatives were not prevalent in the provided search results. Further investigation in this area is warranted to explore their full therapeutic potential.

Anti-Influenza Activity

Derivatives of this compound have been investigated for their potential to combat the influenza virus. Research has shown that certain compounds incorporating the this compound moiety exhibit inhibitory activity against influenza A virus sialidase, a key enzyme in viral replication. nih.gov For instance, a series of 7-alkyl ether derivatives related to Zanamivir were synthesized, and those with an alkyl ether moiety of fewer than 12 carbons demonstrated low nanomolar inhibitory activity against the sialidase of the influenza A virus. nih.gov These derivatives also showed improved plaque reduction activity against the influenza A virus when compared to Zanamivir. nih.gov However, the removal of the 8,9-diol from these 7-O-alkyl derivatives led to a loss of antiviral potency, indicating the critical role of this diol in binding to both influenza A and B virus sialidases. nih.gov

Anti-Cytomegalovirus Activity

The this compound core has also been utilized in the synthesis of compounds with activity against human cytomegalovirus (CMV). Novel quinazoline artemisinin (B1665778) hybrids have been synthesized and evaluated for their antiviral properties. mdpi.com Specific hybrids were found to be highly potent against cytomegalovirus, with EC₅₀ values ranging from 0.15 to 0.21 μM. mdpi.com These compounds demonstrated superior activity, being 12 to 17 times more potent than the established antiviral drug Ganciclovir, which has an EC₅₀ of 2.6 μM. mdpi.com

Other Significant Pharmacological Activities

Beyond antiviral applications, derivatives of this compound have demonstrated a broad spectrum of other pharmacological activities.

Antihypertensive Agents

Quinazoline derivatives have been successfully developed as antihypertensive agents. nih.govresearchgate.netdrugbank.comamrutpharm.co.in A well-known example is Prazosin, a drug that features a quinazoline core and functions as a hypotensive agent by producing peripheral arterial dilation. google.com While effective, some quinazoline-based drugs have been associated with significant side effects. google.com Research has focused on synthesizing new derivatives to improve upon existing treatments. For instance, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were created and screened for their potential as antihypertensive agents. nih.gov Several of these new compounds were found to be as potent as Prazosin. nih.gov Further studies on the most promising of these compounds showed that while they were somewhat less potent than Prazosin at lower doses, two of them proved to be more efficacious at higher doses (10-100 μmol/kg) in conscious, spontaneously hypertensive rats. nih.gov

Antifungal Activity

The this compound scaffold is integral to the development of various antifungal agents. Studies have shown that derivatives incorporating this structure exhibit significant activity against a range of fungal pathogens.

One area of research has focused on 6-arylamino-7-chloro-5,8-quinazolinediones. These compounds have demonstrated potent antifungal activity against several fungal species, with particularly strong effects against Candida tropicalis. koreascience.kr In structure-activity relationship studies, the 6-arylamino-7-chloro-5,8-quinazolinedione series generally showed more potent antifungal activity than the 7-arylthio-5,8-quinazolinedione and 6,7-bis-(arylthio)-5,8-quinazolinediones series. koreascience.kr The activity of some of these quinones was superior or comparable to the standard antifungal drug Ketoconazole. koreascience.kr

Another study evaluated fifteen 7-chloro-4-arylhydrazonequinolines for their in vitro antifungal activity against eight oral fungi, including various Candida species and Rhodotorula species. nih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line drug Fluconazole. nih.gov

Further research into novel quinazoline derivatives containing a 1,2,4-triazole Schiff-base unit also revealed moderate to good in vitro antifungal activities against plant-pathogenic fungi such as Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani. researchgate.net

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound Series | Fungal Species | Activity | Reference |

|---|---|---|---|

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida tropicalis | Potent, superior or comparable to Ketoconazole | koreascience.kr |

| 7-Arylthio-5,8-quinazolinediones | Candida albicans, C. tropicalis, Aspergillus niger | Potent | koreascience.kr |

| 6,7-Bis-(arylthio)-5,8-quinazolinediones | C. albicans, C. tropicalis, A. niger | Significant | koreascience.kr |

| 7-Chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | Comparable to Fluconazole | nih.gov |

| Quinazoline derivatives with 1,2,4-triazole Schiff-base | Botrytis cinerea, Phomopsis sp., Rhizoctonia solani | Moderate to good | researchgate.net |

Aldose Reductase Inhibition (e.g., FK 366 (Zenarestat®) Intermediate)

This compound is a key intermediate in the synthesis of Zenarestat (also known as FK 366), an aldose reductase inhibitor. tandfonline.comwikipedia.org Aldose reductase is an enzyme in the polyol pathway, which is implicated in the complications of diabetes mellitus. nagoya-u.ac.jpnih.gov By inhibiting this enzyme, compounds like Zenarestat were investigated for the treatment of diabetic neuropathy and cataracts. wikipedia.orgnih.gov The development of Zenarestat, a molecule containing the {3-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetic acid structure, highlights the importance of the this compound framework in targeting this enzyme. wikipedia.org

Therapeutic Agents for Heart Disease and Impotence (e.g., KF31327 Intermediate)

The this compound structure also serves as an intermediate in the synthesis of KF31327. tandfonline.com This compound was developed as a therapeutic agent for heart disease and impotence (erectile dysfunction). tandfonline.comnih.govnih.gov The link between cardiovascular disease and erectile dysfunction is well-established, with endothelial dysfunction being a common underlying pathology. nih.govnih.gov The development of quinazoline-based compounds for these conditions underscores the versatility of this chemical scaffold in addressing complex diseases.

Computational Chemistry and Molecular Modeling Studies of 7 Chloroquinazoline Systems

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein receptor at the atomic level.

Derivatives of the 7-chloroquinazoline core have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Molecular docking studies have been pivotal in understanding how these compounds interact with key kinases like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

For instance, docking studies on indole-aminoquinazoline hybrids revealed their potential to bind to the ATP-binding region of EGFR, akin to the established inhibitor erlotinib. nih.gov Specifically, certain hybrid compounds demonstrated significant inhibitory activity against EGFR-TK. nih.gov Similarly, a series of 8-methoxy-quinazoline-4(3)-one derivatives were identified as dual inhibitors of both EGFR and VEGFR2, with molecular dynamics simulations confirming stable binding within the ATP pocket of these kinases. nih.gov The presence of the chlorine atom at the 7-position is considered advantageous; it can allow the molecule to penetrate deeper into the kinase's binding pocket, forming key interactions. nih.gov In one study, the 7-chloro group enabled the formation of a hydrogen bond with the NH group of lysine (B10760008) residue K317 and facilitated hydrophobic interactions with other residues such as Y674, R295, and V306.

Beyond kinases, this compound derivatives have been modeled against other receptors. Docking simulations of 6-arylamino-7-chloro-quinazoline-5,8-diones showed their ability to act as human topoisomerase I (TOP1) inhibitors by intercalating into the DNA-enzyme complex. nih.govresearchgate.net

| Derivative Class | Target Receptor(s) | Key Interactions & Findings | Reference(s) |

| Indole-aminoquinazolines | EGFR-TK | Binds to ATP region; compounds 4f and 4g show IC50 values of 52.5 nM and 40.7 nM, respectively. | nih.gov |

| 8-Methoxy-quinazoline-4-ones | EGFR, VEGFR-2 | Stable binding in ATP pocket; Compound 6 shows IC50 values of 106 nM (EGFR) and 98.1 nM (VEGFR-2). | nih.gov |

| This compound derivatives | Kinases | 7-chloro group allows deeper pocket penetration, H-bond with K317, and hydrophobic interactions with Y674, R295, V306. | |

| 6-Arylamino-7-chloro-quinazoline-5,8-diones | Topoisomerase I | Intercalates between DNA base pairs in the enzyme-DNA complex. | nih.govresearchgate.net |

A critical aspect of molecular docking is predicting the precise binding site and the conformation (pose) of the ligand within that site. For this compound derivatives, these predictions have consistently pointed towards the ATP-binding pocket as the primary site of interaction in kinases like EGFR and VEGFR-2. nih.govnih.gov The analysis of the ligand pose reveals that specific substitutions on the quinazoline (B50416) ring are crucial for establishing stable hydrogen bonds and hydrophobic interactions that anchor the molecule within the active site. nih.gov

In a detailed study involving a 7-chloro-3-(4-chlorophenylsulfonyl) quinazoline-2,4(1H, 3H)-dione derivative and human heart chymase, molecular modeling elucidated a complex interaction map. scispace.com The quinazoline's phenyl moiety was predicted to occupy a hydrophobic pocket (P1), while other parts of the molecule settled into different subsites (S1'-S2' and S2-S3), demonstrating how different regions of the ligand contribute to binding. scispace.com For TOP1 inhibitors, flexible docking programs were used to model the intercalation of 6-arylamino-7-chloro-quinazoline-5,8-dione analogs between the DNA base pairs of the non-scissile strand, which rationalized their inhibitory mechanism. nih.govresearchgate.net These analyses of binding poses are fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve affinity and selectivity.

The utility of molecular docking extends to various enzyme families beyond kinases. Studies on novel quinazoline derivatives as inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory processes, have relied on docking to understand their binding modes. nih.govresearchgate.net These simulations revealed that the inhibitory activity was driven by a combination of hydrogen bonds and π-π stacking interactions with key amino acid residues in the PDE7A active site. nih.govfrontiersin.org

Specifically, docking analysis of potent PDE7A inhibitors from a quinazoline series identified crucial interactions, including:

π-π stacking: Interactions with aromatic residues like Phenylalanine (Phe416, Phe384) and Tyrosine (Tyr211). frontiersin.org

Hydrogen bonding: Formation of a hydrogen bond with the side chain of Glutamine (Gln413). frontiersin.org

Hydrophobic interactions: Engagement with residues such as Valine (Val380) and Leucine (Leu401). frontiersin.org

Similarly, modeling of a this compound derivative with human heart chymase showed specific interactions where the carbonyl and sulfonyl groups of the ligand engaged with the enzyme's oxyanion hole and the His57 residue, respectively. scispace.com Although less specific to the 7-chloro substitution, related quinazoline scaffolds have also been investigated as inhibitors of cholinesterases (AChE and BuChE), indicating the broad applicability of this chemical class. science.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time under simulated physiological conditions. frontiersin.org The stability of these complexes is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). researchgate.netresearchgate.net A stable complex is indicated by low and consistent RMSD values throughout the simulation, suggesting that the ligand remains securely bound in its predicted pose. researchgate.net

MD simulations have been used to validate the docking results for this compound derivatives. For example, 20-nanosecond MD simulations confirmed the stable binding of quinazoline compounds in the ATP pocket of EGFR and VEGFR2. nih.gov In another study, 100-nanosecond MD simulations were performed on complexes of quinazoline derivatives and PDE7A. nih.govfrontiersin.org The results showed minimal fluctuations in the RMSD of the protein backbone (around 0.8 Å), providing strong evidence for the conformational stability of the protein-ligand complexes. frontiersin.org This assessment of complex stability is a crucial step in verifying the viability of a potential drug candidate identified through initial docking screens.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity.

DFT has been widely applied to study this compound and its derivatives. These calculations are used to determine a range of molecular properties that are difficult to measure experimentally but are crucial for understanding chemical behavior. physchemres.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. physchemres.org

DFT has been proposed as a tool to predict the reactivity of the this compound core in nucleophilic substitution reactions by calculating the electrophilicity at the C2 and C4 positions. In the context of developing corrosion inhibitors, DFT calculations on quinazoline derivatives have been used to correlate electronic properties with their protective efficacy. physchemres.org

Furthermore, DFT methods have proven effective in predicting physicochemical properties like pKa. For a series of quinazoline derivatives, a strong correlation (R² = 0.927) was found between the experimental pKa values and the calculated atomic charge on the N1 atom, using the M06L/6-311++G(d,p) level of theory. researchgate.net This demonstrates the predictive power of DFT in characterizing the acid-base properties of these molecules, which is vital for understanding their behavior in biological systems. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface, also derived from DFT, helps to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. orientjchem.org

| DFT-Calculated Parameter | Significance | Application to Quinazolines | Reference(s) |

| EHOMO / ELUMO | Highest/Lowest molecular orbital energies | Determine electron-donating/accepting abilities. | physchemres.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | physchemres.org |

| Atomic Charges | Distribution of charge on each atom | Used to predict pKa values, with the charge on the N1 atom showing strong correlation. | researchgate.net |

| Electrophilicity | A measure of a molecule's ability to accept electrons | Calculated at C2 and C4 positions to predict reactivity towards nucleophiles. | |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies reactive sites for electrophilic and nucleophilic attack. | orientjchem.org |

Prediction of Reaction Pathways and Transition State Energies in Synthetic Methodologies

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including those for synthesizing this compound derivatives. By modeling reaction pathways and calculating transition state energies, chemists can predict the feasibility and outcome of synthetic strategies. mdpi.com

A fundamental concept in this area is the transition state theory, which describes a transient molecular configuration along the reaction coordinate that corresponds to the highest potential energy point. numberanalytics.comfossee.in The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. fossee.in Computational methods, such as Density Functional Theory (DFT), are employed to locate these transition states and calculate their energies. mdpi.comresearchgate.net A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products. github.io

For instance, in the synthesis of substituted quinazolines, computational studies can predict the regioselectivity of reactions like nucleophilic aromatic substitution (SNAr). wuxibiology.com In the case of dichloropyrimidines, which share structural similarities with dichloroquinazolines, calculations of transition state energies have shown that the reaction site can be influenced by the electronic nature of substituents on the ring. wuxibiology.com Similar principles apply to the synthesis of this compound derivatives, where computational analysis can help understand how substituents influence the reactivity of different positions on the quinazoline core.

The general mechanism for the SNAr of 4-chloroquinazoline (B184009) with amines has been computationally investigated. researchgate.net These studies highlight the role of an amine-enol equilibrium and the formation of stabilizing hydrogen bonds in the intermediate species, which can influence the reaction pathway. researchgate.net

Furthermore, computational methods like the Nudged Elastic Band (NEB) method can be used to find a guess for the transition state geometry based on the structures of the reactants and products, providing a pathway for the reaction. fossee.in Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the located transition state correctly connects the reactants and products on the potential energy surface. github.io

The following table provides a conceptual overview of how computational parameters relate to reaction feasibility.

| Computational Parameter | Implication for Reaction Pathway |

| Transition State Energy | Higher energy indicates a slower reaction rate (higher activation barrier). |

| Imaginary Frequency | A single imaginary frequency confirms a true first-order saddle point (transition state). github.io |

| IRC Calculation | Confirms the connection between the transition state and the intended reactants and products. github.io |

| Reaction Energy Profile | Provides a visual representation of the energy changes throughout the reaction, identifying intermediates and transition states. wuxibiology.com |

Analysis of Electronic Absorption and Emission Properties

Computational methods are also instrumental in understanding the photophysical properties of this compound derivatives, such as their electronic absorption and emission spectra. mdpi.com These properties are crucial for applications in materials science, for example, in the development of fluorescent probes and sensors. acs.org

Derivatives of this compound, particularly those with extended π-systems created through cross-coupling reactions, can exhibit interesting optical properties. nih.gov For example, 4-(dimethyl/phenylaminophenyl)quinazolines, synthesized from 4-chloroquinazoline, show absorption bands in the UV region and emit green light upon irradiation. nih.gov Similarly, polyaryl-substituted bis-heterocycles containing a quinazolin-4(3H)-one moiety exhibit absorption and emission spectra that are sensitive to the solvent environment. grafiati.com

Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transitions responsible for the observed absorption and emission bands. mdpi.com These calculations can help rationalize the effects of different substituents and solvent polarity on the photophysical properties. For instance, the introduction of aryl and arylethynyl groups to the quinazoline scaffold through Suzuki and Sonogashira cross-coupling reactions can lead to compounds with absorption in the UV-visible region and green light emission. acs.org A significant red-shift in the fluorescence emission maxima with increasing solvent polarity is often observed, suggesting the formation of an intramolecular charge-separated emitting state. acs.org

The table below summarizes the observed photophysical properties of some quinazoline derivatives.

| Compound Type | Absorption Region | Emission Color | Key Observation | Reference |

| 4-(Dimethyl/phenylaminophenyl)quinazolines | UV | Green | - | nih.gov |

| Arylvinyl, aryl, and arylethynyl quinazolines | UV/Visible | Green | Strong emission solvatochromism | acs.org |

| Polyaryl-substituted bis-heterocycles | UV/Visible | - | Solvent-dependent shifts in absorption and emission | grafiati.com |

Protonation of the nitrogen atoms in the quinazoline ring can cause dramatic color changes, a phenomenon that can be exploited for developing colorimetric pH sensors. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov This is particularly valuable for studying the interaction of this compound-based ligands with their biological targets.

Conformational Dynamics of Ligand-Receptor Complexes

MD simulations allow for the exploration of the conformational landscape of both the ligand and the receptor, revealing how they adapt to each other upon binding. scielo.brbiorxiv.org Starting from a docked pose or a crystal structure, the simulation can show changes in the ligand's position and the receptor's amino acid residues' interactions over time. scielo.br

For instance, in studies of this compound derivatives as kinase inhibitors, MD simulations can reveal the dynamic stability of the ligand within the binding pocket. nih.gov The chlorine atom at the 7-position can influence the binding mode, allowing the compound to sit deeper in the binding pocket and form specific interactions. Molecular docking studies of this compound derivatives have shown that the chlorine atom can enable the formation of a hydrogen bond with the NH group of specific amino acid residues, while additional hydrophobic interactions stabilize the complex.

The root mean square deviation (RMSD) is a common metric used to assess the stability of the complex during the simulation. frontiersin.orgresearchgate.net A stable RMSD suggests that the ligand remains in a consistent binding pose. The root mean square fluctuation (RMSF) can highlight the flexibility of different parts of the protein and ligand. biorxiv.org

Binding Affinity and Stability Calculations (e.g., Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA))

A crucial application of MD simulations in drug discovery is the calculation of binding free energies, which provides a quantitative measure of the affinity between a ligand and its receptor. nii.ac.jp The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are popular end-point methods for estimating binding free energies from MD simulation trajectories. researchgate.netchemisgroup.us

These methods calculate the free energy of binding by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. researchgate.net While computationally less expensive than more rigorous methods like free energy perturbation, MM-PBSA/GBSA can provide valuable insights into the relative binding affinities of different ligands. nii.ac.jpresearchgate.net

Recent studies on quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors have utilized MM-GBSA calculations in conjunction with molecular docking to support the efficacy of potential candidates. frontiersin.org In these studies, lower ΔGbind values indicate stronger binding affinity. frontiersin.org

The table below outlines the components of MM-PBSA/GBSA calculations.

| Energy Component | Description |

| ΔEMM | Change in molecular mechanics energy (van der Waals and electrostatic interactions). |

| ΔGsolv | Change in solvation free energy (polar and nonpolar contributions). |

| -TΔS | Change in conformational entropy upon binding (often estimated or neglected due to high computational cost). researchgate.net |

| ΔGbind | The calculated binding free energy. |

Solvent Effects on Molecular Interactions

The solvent environment plays a critical role in molecular interactions, influencing everything from reaction rates to ligand-receptor binding. researchgate.netrsc.orgresearchgate.net MD simulations explicitly model the solvent (typically water), allowing for a detailed analysis of its effects. nii.ac.jp

In the context of reaction mechanisms, computational studies have shown that the solvent can stabilize transition states and intermediates, thereby affecting the reaction pathway. researchgate.net For example, in SNAr reactions of 4-chloroquinazoline, the solvent can enhance nucleophilic strength through specific interactions. researchgate.net